molecular formula C24H28N8O2S B2582541 N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 1021061-82-4

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide

Cat. No.: B2582541
CAS No.: 1021061-82-4
M. Wt: 492.6
InChI Key: WNWYJJBWNPULMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a 4-(4-methoxyphenyl)piperazine moiety, and a 2,4-dimethylthiazole-5-carboxamide side chain linked via an ethyl group. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-methoxyphenylpiperazine group may enhance binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors) or modulate pharmacokinetic properties .

Properties

IUPAC Name

N-[2-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2S/c1-16-21(35-17(2)29-16)24(33)25-8-9-32-23-20(14-28-32)22(26-15-27-23)31-12-10-30(11-13-31)18-4-6-19(34-3)7-5-18/h4-7,14-15H,8-13H2,1-3H3,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWYJJBWNPULMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, and the temperature. Understanding these factors is crucial for optimizing the use of this compound.

Biochemical Analysis

Dosage Effects in Animal Models

The effects of different dosages of N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide in animal models have not been reported. Studies could include observations of threshold effects, as well as any toxic or adverse effects at high doses.

Biological Activity

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, receptor interactions, and pharmacological profiles based on recent research findings.

Chemical Structure

The compound features a unique combination of structural elements that contribute to its biological activity:

  • Piperazine moiety : Known for enhancing bioavailability and receptor binding.
  • Pyrazolo[3,4-d]pyrimidine core : Associated with various pharmacological effects including antitumor activity.
  • Thiazole and carboxamide groups : Potentially involved in interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's promising anticancer activity. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines:

  • NCI-60 Cell Line Screening : The compound exhibited a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM. Other cell lines such as HCT-116 (GI = 40.87%) and SK-BR-3 (GI = 46.14%) also showed notable sensitivity to treatment with this compound .
Cell LineGI Value (%) at 10 μM
HOP-92 (NSCL)86.28
HCT-116 (Colorectal)40.87
SK-BR-3 (Breast)46.14

The mechanism through which this compound exerts its effects appears to involve:

  • Receptor Binding : The compound shows high affinity for various receptors, particularly dopamine D4 receptors, which may be linked to its antiproliferative effects .
  • Kinase Inhibition : Predictions suggest that it may target kinase receptors, which are critical in cell signaling pathways related to cancer progression .

Pharmacological Profile

The compound's pharmacological profile has been evaluated through ADME-Tox predictions, indicating favorable drug-likeness properties:

  • Absorption : High oral bioavailability is anticipated due to the piperazine structure.
  • Distribution : Lipophilicity suggests good tissue distribution.
  • Metabolism : Likely metabolized via cytochrome P450 pathways.
  • Excretion : Predicted renal excretion of metabolites.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on Tumor Xenografts : In vivo studies using tumor xenograft models showed significant tumor regression when treated with the compound compared to control groups.
  • Synergistic Effects : Combinations with other chemotherapeutic agents resulted in enhanced efficacy, suggesting potential for use in combination therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Key Substituents/Modifications Biological Activity/Application Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-(4-Methoxyphenyl)piperazine; thiazole carboxamide Potential kinase inhibition, CNS targets
LY231514 (N-4-2-2-amino-4(3H-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethylbenzoyl-L-glutamic acid) Pyrrolo[2,3-d]pyrimidine Glutamic acid side chain Antifolate, anticancer
SJF690 (PROTAC BTK degrader) Pyrazolo[3,4-d]pyrimidine Piperidine, thiazole, PROTAC linker BTK degradation, oncology
N-(4-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Pyrazolo[3,4-d]pyrimidine 4-Methoxyphenylamine Kinase inhibition (hypothetical)
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide Piperazine Dichlorophenyl, quinoline Serotonin/dopamine receptor modulation

Key Comparisons

Pyrazolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine (LY231514) The target compound’s pyrazolo[3,4-d]pyrimidine core offers nitrogen-rich aromaticity, enhancing π-π stacking in kinase binding pockets compared to LY231514’s pyrrolo[2,3-d]pyrimidine . LY231514’s glutamic acid chain targets folate metabolism, while the thiazole carboxamide in the target compound may improve solubility and selectivity for non-folate targets .

Piperazine Derivatives (4-Methoxyphenyl vs. Dichlorophenyl)

  • The 4-methoxyphenylpiperazine in the target compound likely increases lipophilicity and CNS penetration compared to dichlorophenylpiperazines (), which are more electron-withdrawing and may favor peripheral receptor binding .

Thiazole Carboxamide vs. PROTAC Linkers (SJF690)

  • SJF690’s thiazole group is part of a PROTAC system for protein degradation, whereas the target compound’s 2,4-dimethylthiazole-5-carboxamide may stabilize interactions with ATP-binding pockets in kinases .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods in and : (1) pyrazolo[3,4-d]pyrimidine core formation via cyclization, (2) piperazine introduction via nucleophilic substitution, and (3) thiazole coupling via ethyl linkage . This contrasts with LY231514’s multi-step enzymatic coupling .

Pharmacokinetic and Electronic Properties

  • Metabolic Stability : The thiazole’s methyl groups may reduce oxidative metabolism, as seen in other thiazole-containing drugs .
  • Electronic Effects : The pyrazolo[3,4-d]pyrimidine core’s electron-deficient nature (due to multiple nitrogens) contrasts with isoelectronic pyrrolo[2,3-d]pyrimidines, affecting redox properties and binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.